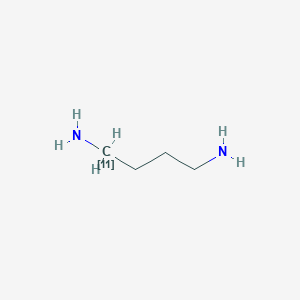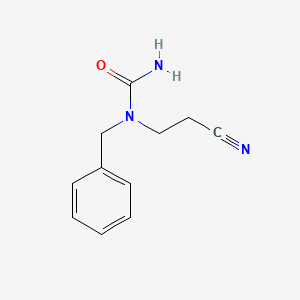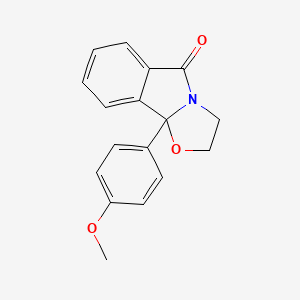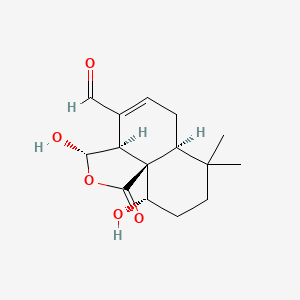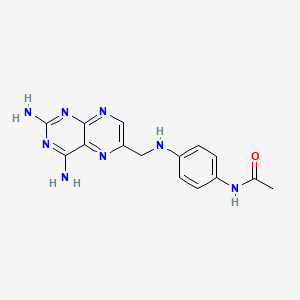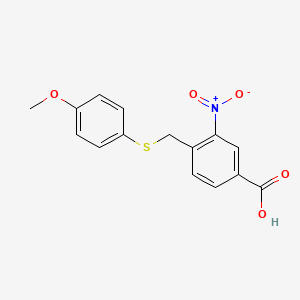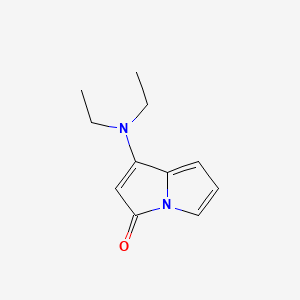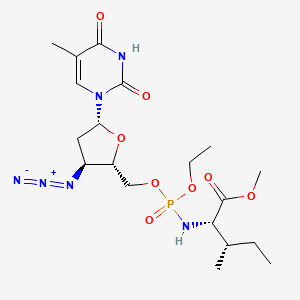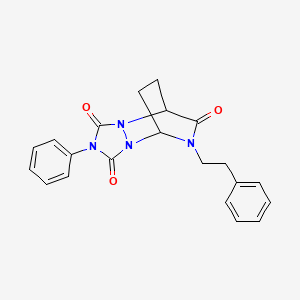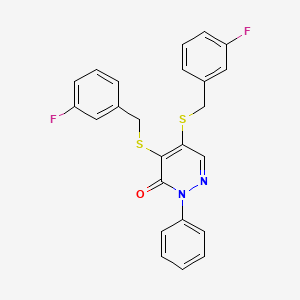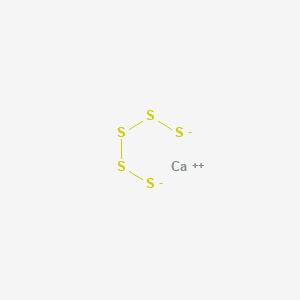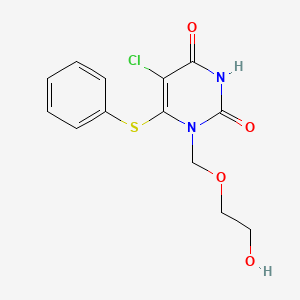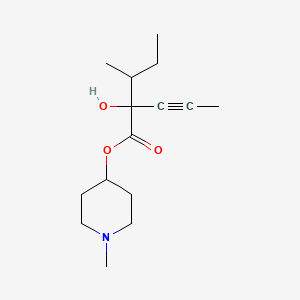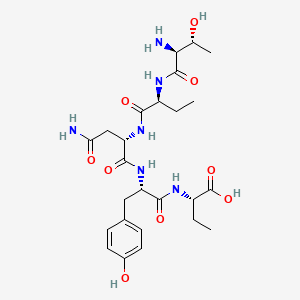
Butanoic acid, L-threonyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, L-threonyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino- (also known as L-α-aminobutyric acid) is a complex compound with the molecular formula C₉H₁₈N₄O₆. It consists of a butanoic acid backbone linked to a threonyl, 2-aminobutanoyl, asparaginyl, tyrosyl, and another 2-amino group. This compound plays a significant role in various scientific fields due to its unique structure and properties .
Preparation Methods
The synthetic routes for this compound involve intricate peptide synthesis techniques. Researchers typically employ solid-phase peptide synthesis (SPPS) or solution-phase methods. The reaction conditions vary, but they generally include coupling reagents, protecting groups, and deprotection steps. In industrial production, large-scale peptide synthesis is achieved using automated SPPS machines. These methods allow efficient assembly of the amino acid sequence in a controlled manner.
Chemical Reactions Analysis
Butanoic acid, L-threonyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-L-2-amino- can undergo various chemical reactions:
Hydrolysis: Cleavage of peptide bonds using acid or enzymes.
Oxidation: Oxidative processes that modify specific amino acid residues.
Substitution: Replacement of functional groups. Common reagents include acids (e.g., HCl), bases (e.g., NaOH), and enzymes (e.g., trypsin). Major products depend on the specific reaction conditions and the sequence of amino acids.
Scientific Research Applications
This compound finds applications in:
Biochemistry: Studying protein folding, structure, and function.
Medicine: Investigating peptide-based drugs and their interactions with biological targets.
Industry: Developing bioactive peptides for cosmetics, food additives, and pharmaceuticals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific target. It may act as a signaling molecule, enzyme inhibitor, or receptor ligand. Further research is needed to elucidate its precise molecular pathways.
Comparison with Similar Compounds
While there are no direct analogs to this compound, it shares features with other amino acids and peptides. Notable similar compounds include:
L-Threonine: An essential amino acid involved in protein synthesis.
L-Tyrosine: A precursor for neurotransmitters and hormones.
L-Asparagine: Important for protein glycosylation and cell signaling.
Properties
CAS No. |
123951-90-6 |
|---|---|
Molecular Formula |
C25H38N6O9 |
Molecular Weight |
566.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]butanoic acid |
InChI |
InChI=1S/C25H38N6O9/c1-4-15(28-24(38)20(27)12(3)32)21(35)31-18(11-19(26)34)23(37)30-17(10-13-6-8-14(33)9-7-13)22(36)29-16(5-2)25(39)40/h6-9,12,15-18,20,32-33H,4-5,10-11,27H2,1-3H3,(H2,26,34)(H,28,38)(H,29,36)(H,30,37)(H,31,35)(H,39,40)/t12-,15+,16+,17+,18+,20+/m1/s1 |
InChI Key |
QBRHVAJXEQNMBR-KJSGDYLNSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC)C(=O)O)NC(=O)[C@H]([C@@H](C)O)N |
Canonical SMILES |
CCC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC)C(=O)O)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


